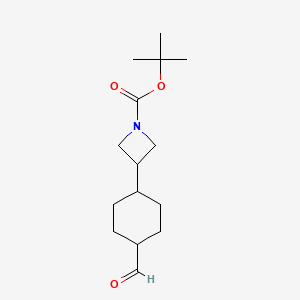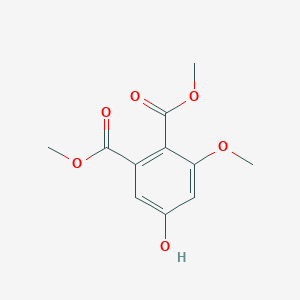
Dimethyl 5-hydroxy-3-methoxybenzene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5-hydroxy-3-methoxybenzene-1,2-dicarboxylate is an organic compound with the molecular formula C11H12O6. It is a derivative of benzene, featuring two ester groups, a hydroxyl group, and a methoxy group attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-hydroxy-3-methoxybenzene-1,2-dicarboxylate typically involves the esterification of 5-hydroxy-3-methoxyphthalic acid. The reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions usually include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The process involves continuous stirring and heating to maintain the reaction conditions. The product is then purified through distillation or crystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 5-hydroxy-3-methoxybenzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl 5-hydroxy-3-methoxybenzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other aromatic compounds.
Mecanismo De Acción
The mechanism of action of Dimethyl 5-hydroxy-3-methoxybenzene-1,2-dicarboxylate involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester groups can undergo hydrolysis, releasing the active components that exert their effects through various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 3-hydroxy-5-methoxybenzene-1,2-dicarboxylate
- Dimethyl 3,5-dimethoxybenzene-1,2-dicarboxylate
- Dimethyl 3-hydroxy-4-methoxybenzene-1,2-dicarboxylate
Uniqueness
Dimethyl 5-hydroxy-3-methoxybenzene-1,2-dicarboxylate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups on the benzene ring allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
65212-19-3 |
|---|---|
Fórmula molecular |
C11H12O6 |
Peso molecular |
240.21 g/mol |
Nombre IUPAC |
dimethyl 5-hydroxy-3-methoxybenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C11H12O6/c1-15-8-5-6(12)4-7(10(13)16-2)9(8)11(14)17-3/h4-5,12H,1-3H3 |
Clave InChI |
VDCCQCMRKQBMRS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1C(=O)OC)C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



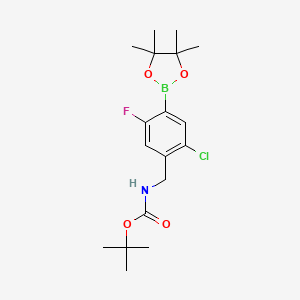
![n-[2-(Thien-3-yl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13925959.png)

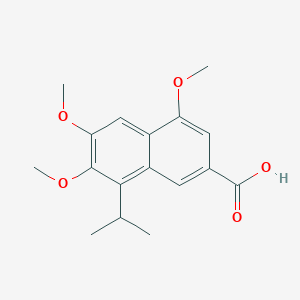

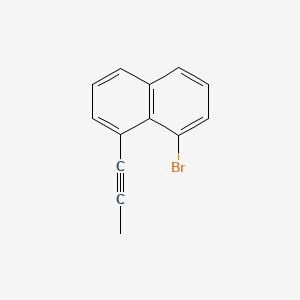
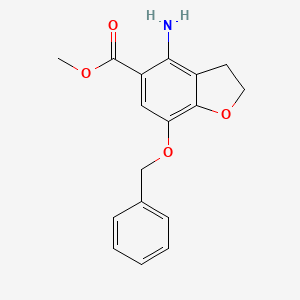
![[4-(2-Hydroxyethyl)piperazin-1-yl]-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone](/img/structure/B13926011.png)


